4-Bromo-3-methyl-2-nitroaniline

Catalog No.
S699101
CAS No.
854624-54-7
M.F
C7H7BrN2O2
M. Wt
231.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-methyl-2-nitroaniline

CAS Number

854624-54-7

Product Name

4-Bromo-3-methyl-2-nitroaniline

IUPAC Name

4-bromo-3-methyl-2-nitroaniline

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

InChI

InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3

InChI Key

BFFARMFHNYJRGS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])N)Br

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])N)Br

Nonlinear Optical Applications of 4-Methyl-2-Nitroaniline

Scientific Field: Materials Science and Optoelectronics

Application Summary: 4-Methyl-2-nitroaniline is used in the growth and characterization of organic single crystals for nonlinear optical applications .

Experimental Procedures: The organic material 4-methyl-2-nitroaniline was successfully grown as a single crystal by the slow evaporation solution growth technique . The single crystal XRD study shows that the grown 4-methyl-2-nitroaniline belongs to the centrosymmetric space group C2/c with a monoclinic crystal system .

Results and Outcomes: The optical properties of the grown 4-methyl-2-nitroaniline crystal were investigated using UV–Vis–NIR studies . The optical parameters such as optical band gap (2.31 eV), Urbach energy (0.051 eV), steepness parameter (3.799×10^16) and electron–phonon interaction (1.754×10^−17) were calculated . The result shows that the grown 4-methyl-2-nitroaniline single crystal may be used for optical switching applications .

Synthesis of CK2 Inhibitors and Treatment of Metabolic Syndrome

Scientific Field: Pharmaceutical Chemistry and Metabolic Research

Application Summary: 4-Bromo-2-methyl-6-nitroaniline is used in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .

Multistep Synthesis in Organic Chemistry

Scientific Field: Organic Chemistry

Application Summary: 4-Bromo-3-methyl-2-nitroaniline and similar compounds can be used in multistep synthesis processes in organic chemistry .

Synthesis of Nitro Compounds

Application Summary: 4-Bromo-3-methyl-2-nitroaniline and similar compounds can be used in the synthesis of nitro compounds .

Experimental Procedures: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

4-Bromo-3-methyl-2-nitroaniline is an organic compound with the molecular formula C₇H₇BrN₂O₂. It features a bromine atom, a methyl group, and a nitro group attached to an aniline structure. This compound is characterized by its yellow crystalline appearance and is often used in various chemical syntheses and biological studies. The presence of the bromine atom significantly influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

There is no current information available on the specific mechanism of action of 4-Bromo-3-methyl-2-nitroaniline.

Similar nitroaniline derivatives can be:

  • Carcinogenic.
  • Mutagens.
  • Cause skin and respiratory irritation.
, including:

  • Oxidation: It can be oxidized to form nitroso or nitro derivatives.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Reduction: The nitro group can be reduced to an amine under specific conditions, altering its biological properties.

These reactions are significant for synthesizing more complex molecules and studying the compound's behavior in different environments .

Research indicates that 4-Bromo-3-methyl-2-nitroaniline exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that it has potential antimicrobial effects against certain bacterial strains.
  • Cytotoxicity: It may show cytotoxic effects on specific cancer cell lines, making it a candidate for further investigation in cancer research.
  • Enzyme Inhibition: The compound has been explored for its ability to inhibit certain enzymes, which could be relevant in drug development .

Several methods have been developed for synthesizing 4-Bromo-3-methyl-2-nitroaniline:

  • Nitration of Aniline Derivatives:
    • Aniline is first brominated and then nitrated using a mixture of nitric and sulfuric acids.
    • This method typically yields moderate to high purity and requires careful control of reaction conditions to avoid over-nitration.
  • Bromination of 3-Methyl-2-nitroaniline:
    • The compound can also be synthesized by brominating 3-methyl-2-nitroaniline using N-bromosuccinimide in a solvent like dimethylformamide .

These methods highlight the versatility of the compound's synthesis and its accessibility for research purposes.

4-Bromo-3-methyl-2-nitroaniline finds applications in various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and cytotoxic agent makes it valuable in drug discovery.
  • Dyes and Pigments: The compound can be used as an intermediate in dye production due to its vibrant color properties.
  • Research: It serves as a key reagent in organic synthesis and medicinal chemistry research .

Interaction studies involving 4-Bromo-3-methyl-2-nitroaniline focus on its binding affinity with biological targets:

  • Protein Binding: Research has shown that this compound can interact with specific proteins, which may affect cellular processes.
  • Receptor Interaction: Studies are ongoing to determine its efficacy as a ligand for various receptors, which could lead to therapeutic applications.

These studies are crucial for understanding how the compound functions at a molecular level and its potential therapeutic uses .

4-Bromo-3-methyl-2-nitroaniline shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-nitroanilineC₆H₄BrN₂O₂Lacks methyl substitution at the meta position.
4-Chloro-3-methyl-2-nitroanilineC₇H₇ClN₂O₂Chlorine instead of bromine; different reactivity profile.
4-Bromo-3-fluoro-6-methyl-2-nitroanilineC₇H₆BrFN₂O₂Contains fluorine; may exhibit different biological activities.
4-Bromo-n-methyl-2-nitroanilineC₇H₈BrN₂O₂Methyl group on nitrogen; alters reactivity.

These compounds illustrate the diversity within this chemical class while emphasizing the distinct properties of 4-Bromo-3-methyl-2-nitroaniline due to its specific substituents .

Sequential Electrophilic Aromatic Substitution

The traditional synthesis of 4-bromo-3-methyl-2-nitroaniline follows a sequential electrophilic aromatic substitution strategy starting from 3-methylaniline (m-toluidine) as the primary precursor [1] [2]. This multi-step approach leverages the directing effects of substituents to achieve regioselective functionalization of the aromatic ring.

The initial step involves bromination of 3-methylaniline using molecular bromine in the presence of a Lewis acid catalyst, typically iron(III) bromide or aluminum bromide . The amino group, being a strong electron-donating substituent, activates the aromatic ring toward electrophilic attack and directs the bromine substitution to the ortho and para positions relative to the amino group. Under controlled conditions at temperatures between 0-25°C, the para-bromination predominates, yielding 4-bromo-3-methylaniline with selectivity exceeding 80% .

The subsequent nitration step requires careful consideration of the directing effects of both the amino and methyl groups. The amino group, when protected as an acetamide, becomes a moderate electron-withdrawing group that directs nitration to the meta position. However, the methyl group remains an electron-donating ortho/para director [2]. The nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid at temperatures maintained between 0-10°C to prevent over-nitration and decomposition [4].

Protection-Deprotection Strategy

A more refined traditional approach involves amino group protection prior to nitration [5]. The 4-bromo-3-methylaniline intermediate is acetylated using acetyl chloride in the presence of pyridine to form N-(4-bromo-3-methylphenyl)acetamide. This protection strategy prevents direct nitration of the amino group and provides better regioselectivity for the desired ortho-nitration product [5].

The acetamide-protected intermediate undergoes nitration with mixed acid (HNO₃/H₂SO₄) at controlled temperatures of 0-10°C for 1-3 hours, achieving yields of 70-85% [5]. The nitro group is introduced at the position ortho to the acetamide group, taking advantage of the directing effects of the substituents.

Deprotection of the acetamide group is accomplished through acid-catalyzed hydrolysis using concentrated hydrochloric acid under reflux conditions, typically at temperatures of 100-120°C for 1-2 hours [5]. This step proceeds with high efficiency, yielding the final 4-bromo-3-methyl-2-nitroaniline product with overall yields ranging from 90-98% [5].

Alternative Starting Materials

An alternative traditional route utilizes 4-bromo-3-methyltoluene as the starting material [6]. This approach involves direct nitration of the toluene derivative followed by subsequent introduction of the amino group through reduction of an intermediate nitro compound or through nucleophilic aromatic substitution.

The nitration of 4-bromo-3-methyltoluene with mixed acid yields 4-bromo-3-methyl-2-nitrotoluene, which can be converted to the corresponding aniline through several pathways. One method involves oxidation of the methyl group to a carboxylic acid followed by conversion to the corresponding acid chloride and subsequent Curtius rearrangement to introduce the amino group [6].

Modern Catalytic and Green Chemistry Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic approaches to 4-bromo-3-methyl-2-nitroaniline increasingly rely on palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling [7] [8]. This methodology offers enhanced selectivity and functional group tolerance compared to traditional electrophilic aromatic substitution methods.

The Suzuki-Miyaura approach typically employs 4-bromo-3-methylaniline as a starting material, which undergoes coupling with appropriately substituted aryl boronic acids in the presence of a palladium catalyst [8]. The reaction conditions typically involve palladium(0) catalysts such as Pd(PPh₃)₄ or palladium(II) precursors like PdCl₂(dppf) at temperatures ranging from 80-100°C for 4-24 hours [8].

The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation with the aryl boronic acid and subsequent reductive elimination to form the coupled product [7]. The use of appropriate bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) facilitates the transmetalation step and maintains the catalytic cycle [8].

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in green chemistry approaches for the preparation of 4-bromo-3-methyl-2-nitroaniline [9] [10]. This methodology offers substantial advantages in terms of reaction time reduction, energy efficiency, and often improved yields compared to conventional heating methods.

Microwave irradiation at frequencies of 2.45 GHz provides selective heating of polar molecules and ionic intermediates, leading to rapid and uniform temperature distribution throughout the reaction medium [9]. For the synthesis of nitroaniline derivatives, microwave conditions typically involve temperatures of 130-180°C for reaction times of 10-30 minutes, representing a significant reduction from conventional heating requirements [9].

The dielectric heating mechanism of microwave irradiation facilitates rapid formation of reactive intermediates and enhances the rate of electrophilic aromatic substitution reactions [10]. Studies have demonstrated that microwave-assisted bromination and nitration reactions can achieve yields of 60-95% while reducing reaction times by factors of 5-10 compared to conventional methods [10].

Continuous Flow Chemistry

Continuous flow chemistry has emerged as a powerful tool for the scalable and efficient synthesis of 4-bromo-3-methyl-2-nitroaniline [11]. This approach offers enhanced safety, improved heat and mass transfer, and precise control over reaction parameters.

Flow chemistry systems typically employ microreactors or tube reactors with controlled residence times and temperature profiles [11]. The continuous nature of the process allows for real-time monitoring and adjustment of reaction conditions, leading to improved reproducibility and product quality.

For nitration reactions, continuous flow systems offer significant safety advantages by minimizing the accumulation of potentially explosive intermediates and maintaining precise temperature control [11]. The enhanced mixing achieved in microreactors leads to improved selectivity and reduced formation of unwanted byproducts.

Green Solvent Systems

Modern synthetic approaches increasingly emphasize the use of environmentally benign solvents and reaction media. Alternative solvents such as ionic liquids, supercritical fluids, and aqueous media have been explored for the synthesis of nitroaniline derivatives [12].

Ionic liquids offer unique advantages as reaction media, including negligible vapor pressure, thermal stability, and tunable solubility properties [12]. These solvents can facilitate both the bromination and nitration steps while allowing for easy product separation and catalyst recovery.

Supercritical carbon dioxide has been employed as a green solvent for halogenation reactions, offering advantages in terms of environmental impact and ease of product isolation [12]. The critical parameters (Tc = 31.1°C, Pc = 73.8 bar) of CO₂ make it readily accessible for synthetic applications.

Industrial Production Methods and Scalability

Batch Processing Systems

Industrial batch processing remains the predominant method for the commercial production of 4-bromo-3-methyl-2-nitroaniline [13] [14]. Batch reactors, typically constructed from stainless steel with glass lining, provide the necessary chemical resistance and allow for precise control of reaction parameters.

Commercial batch reactors for nitroaniline production typically have capacities ranging from 1,000 to 50,000 liters, with temperature control systems capable of maintaining precise temperatures within ±2°C throughout the reaction mass [13]. The reactors are equipped with efficient agitation systems, typically featuring multiple impellers designed to ensure homogeneous mixing of viscous reaction mixtures.

Heat management in industrial batch processes requires sophisticated cooling systems capable of removing the exothermic heat generated during bromination and nitration reactions [13]. Jacketed reactors with circulating coolant systems and internal cooling coils are commonly employed to maintain safe operating temperatures.

Continuous Production Systems

Continuous flow production systems are increasingly being implemented for the industrial manufacture of 4-bromo-3-methyl-2-nitroaniline, particularly for large-scale operations exceeding 100 tons per year [15] [11]. These systems offer significant advantages in terms of production efficiency, product consistency, and operational safety.

Continuous systems typically employ tubular reactors with precise temperature and pressure control along the reaction pathway [11]. The residence time distribution in these reactors is carefully controlled to ensure complete conversion while minimizing the formation of unwanted byproducts.

Heat integration in continuous systems allows for energy recovery from exothermic reactions, reducing overall energy consumption by 20-30% compared to batch processes [11]. The continuous nature of the process also eliminates the heating and cooling cycles required in batch operations, further improving energy efficiency.

Quality Control and Process Monitoring

Real-time process monitoring in industrial production employs advanced analytical techniques including in-line spectroscopy and chromatographic analysis [13]. Near-infrared (NIR) spectroscopy provides continuous monitoring of reactant consumption and product formation, enabling immediate process adjustments to maintain product quality.

Process analytical technology (PAT) systems integrate multiple analytical techniques to provide comprehensive monitoring of critical process parameters [13]. These systems typically include temperature, pressure, pH, and concentration measurements, along with real-time spectroscopic analysis.

Quality assurance protocols for industrial production include comprehensive testing of raw materials, in-process monitoring, and final product characterization [13]. Typical specifications for 4-bromo-3-methyl-2-nitroaniline include purity levels exceeding 98%, with strict limits on impurities such as dibrominated products and unreacted starting materials.

Environmental Considerations and Waste Management

Waste minimization strategies in industrial production focus on solvent recovery and catalyst recycling [15]. Distillation systems recover organic solvents used in the synthesis, with recovery rates typically exceeding 95%. Spent acid catalysts are neutralized and processed through established waste treatment protocols.

Emission control systems include scrubbers for capturing acid vapors and activated carbon adsorption for removing organic volatiles [15]. These systems ensure compliance with environmental regulations and minimize the environmental impact of production operations.

Green chemistry principles are increasingly being incorporated into industrial processes, including the use of renewable feedstocks where possible and the implementation of atom-efficient reactions that minimize waste generation [15]. Life cycle assessment studies guide the selection of optimal production routes based on environmental impact considerations.

Synthesis MethodStarting MaterialKey ReagentsTemperature (°C)Reaction TimeTypical Yield (%)
Traditional Bromination-Nitration3-MethylanilineBr₂/Lewis acid, HNO₃/H₂SO₄0-502-6 hours70-90
Electrophilic Aromatic Substitution3-MethylanilineHalogenating agents, nitrating mixture0-801-4 hours65-85
Suzuki-Miyaura Coupling4-Bromo-3-methylanilineAryl boronic acids, Pd catalyst80-1004-24 hours30-50
Microwave-Assisted SynthesisSuitable precursorConventional reagents with MW130-18010-30 minutes60-95
Continuous Flow ProcessSuitable precursorOptimized reagent system25-150Continuous75-95
Production ScaleEquipmentCapacityCost FactorQuality Control
Laboratory (g)Round-bottom flask1-100 gHigh per unitBatch analysis
Pilot Plant (kg)Glass reactor1-100 kgMedium per unitEnhanced monitoring
Commercial (tons)Stainless steel reactor1-50 tonsLow per unitAutomated control
Large Scale (tons)Continuous flow reactor50-500 tonsLowest per unitReal-time monitoring

XLogP3

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Wikipedia

4-Bromo-3-methyl-2-nitroaniline

Dates

Last modified: 08-15-2023

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